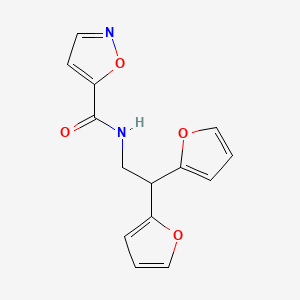

N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(13-5-6-16-20-13)15-9-10(11-3-1-7-18-11)12-4-2-8-19-12/h1-8,10H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMONKZQUOKNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Furan Moiety: The furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Coupling of Furan and Isoxazole Rings: The furan and isoxazole rings are then coupled through a suitable linker, such as an ethyl group, using standard coupling reactions like the Suzuki or Heck coupling.

Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The furan rings in this compound can undergo oxidation reactions to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan rings, due to the electron-rich nature of the furan moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoxazolines and isoxazolidines.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that isoxazole derivatives exhibit promising antitumor properties. For instance, a study highlighted the anticancer potential of isoxazole compounds against various human cancer cell lines. Specifically, compounds with modifications at the isoxazole core showed significant cytotoxicity against leukemia and colon cancer cells, with IC50 values as low as 0.04 µM . The mechanism involves the inhibition of tubulin polymerization, a crucial process for cancer cell proliferation.

Anti-inflammatory Properties

Isoxazoles have been studied for their anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes. Compounds similar to N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide have demonstrated selective COX-2 inhibition, which is beneficial for treating inflammatory conditions without affecting COX-1 activity . This selectivity suggests a potential therapeutic application in managing pain and inflammation.

Antimicrobial Effects

The compound has shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that isoxazole derivatives possess significant antibacterial properties against strains such as E. coli and S. aureus. For instance, certain substituted isoxazoles exhibited enhanced antibacterial activity attributed to their structural characteristics . This positions this compound as a candidate for developing new antimicrobial agents.

Synthesis of Novel Materials

In materials science, this compound can serve as a building block for synthesizing advanced materials with specific electronic properties. Its unique structure allows it to be integrated into polymers or other composite materials, potentially leading to applications in electronics or photonics.

Case Studies and Experimental Findings

| Study Reference | Focus | Key Findings |

|---|---|---|

| Rajanarendar et al., 2015 | Anti-inflammatory activity | Significant COX-2 inhibition by modified isoxazoles |

| Vitale et al., 2014 | Antitumor activity | Cytotoxic effects against ovarian cancer cells; selectivity for COX-1 |

| RamaRao et al., 2011 | Antimicrobial activity | Effective against E. coli and S. aureus; structure-dependent activity |

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and isoxazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2G11 (Neuroprotective Zinc Chelator)

- Mechanism: Inhibits AMPK phosphorylation and zinc excitotoxicity, reducing neuronal death in ischemic stroke models .

- Structural Advantage: The phenyl-benzo[c]isoxazole core and indol-ethyl side chain enhance binding to AMPKα2, while the isoxazole carboxamide moiety facilitates zinc chelation .

Glucopyranosyl Derivatives (Compounds 15–20)

- Pharmacokinetics: Acetylated glucopyranosyl groups in Compounds 15–20 likely improve water solubility but may limit blood-brain barrier penetration compared to the target compound’s lipophilic di-furan group .

Electronic and Chelation Properties

- Furan vs. The target compound’s dual furans may offer moderate chelation capacity, though less potent than 2G11’s indole and benzoisoxazole system .

Limitations of Current Evidence

- No direct data on N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide are available; comparisons are inferred from structural analogs.

- Pharmacokinetic parameters (e.g., bioavailability, toxicity) remain speculative and require experimental validation.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological profiles, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a di-substituted furan moiety and an isoxazole ring, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug discovery.

Biological Activities

Research indicates that compounds similar to this compound often exhibit a range of biological activities:

- Antimicrobial Properties : Compounds containing furan and isoxazole moieties have been reported to possess significant antimicrobial activity against various bacterial and fungal strains .

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. Their mechanisms may involve interference with cell cycle progression or induction of apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes relevant in disease pathways, such as acetylcholinesterase or kinases involved in cancer progression .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Furan Substitution : The introduction of furan groups can be performed via electrophilic aromatic substitution or other coupling reactions.

Optimizing reaction conditions is crucial for maximizing yield and purity. Common reagents include oxidizing agents and catalysts tailored for specific reaction pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.

Research Findings

Recent research has focused on understanding the interaction of this compound with biological macromolecules. Techniques such as molecular docking and spectroscopic methods have been employed to elucidate binding affinities and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide?

- Methodology : The compound can be synthesized via amide coupling between an isoxazole-5-carboxylic acid derivative and a di(furan-2-yl)ethylamine intermediate. A general procedure involves reacting the carboxylic acid with carbaldoximes (e.g., furan-2-carbaldoxime) under conditions similar to those used for analogous isoxazole carboxamides . Yields may vary (24–52%) depending on substituent steric and electronic effects. Optimization of coupling agents (e.g., EDCI, HOBt) and reaction solvents (e.g., DMF, THF) is critical .

Q. How is structural confirmation achieved for this compound?

- Methodology : Comprehensive characterization includes:

- 1H/13C NMR : Assign peaks based on chemical shifts of furan protons (δ 6.2–7.4 ppm) and isoxazole carbons (δ 95–165 ppm). Compare with reported data for structurally related compounds .

- Elemental Analysis : Verify calculated vs. experimental C, H, N percentages to confirm purity .

- Mass Spectrometry (ESI/MS) : Detect the molecular ion peak (e.g., [M+H]+) and fragmentation patterns to validate the molecular formula .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodology : Prioritize assays based on structural analogs. For example:

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing thiazole and isoxazole derivatives with reported cytotoxicity .

- Enzyme Inhibition : Test against cysteine proteases or kinases, as seen in structurally related vinyl sulfones and thiazole carboxamides .

Advanced Research Questions

Q. How can synthetic yields be improved for low-yielding steps in the preparation of this compound?

- Methodology :

- Ultrasound-Assisted Synthesis : Apply ultrasonic irradiation to enhance reaction rates and yields, as demonstrated in the synthesis of N-aryl isoxazolo-pyridine carboxamides (e.g., 61% yield improvement under ultrasound) .

- Catalytic Optimization : Screen Lewis acids (e.g., Yb(OTf)3) to stabilize intermediates, as used in multicomponent reactions for heterocyclic systems .

Q. How to resolve contradictions in NMR data interpretation for structurally complex analogs?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly for diastereotopic protons in the di(furan)ethyl moiety .

- Computational Validation : Compare experimental 13C NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .

Q. What strategies are effective in designing analogs to enhance biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the furan or isoxazole rings. For example:

- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the furan to improve metabolic stability .

- Replace the ethyl linker with a propyl group to enhance binding to hydrophobic pockets, as seen in Wnt/β-catenin agonists like SKL 2001 .

- Prodrug Approaches : Synthesize acetylated or glycosylated derivatives to improve solubility, inspired by glucopyranosyl-conjugated isoxazole carboxamides .

Q. How to address discrepancies in biological activity data across different studies?

- Methodology :

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time.

- Metabolic Profiling : Evaluate compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .

- Orthogonal Assays : Confirm activity using complementary techniques (e.g., Western blotting for target protein modulation alongside cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.